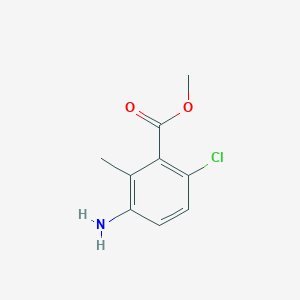
2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Descripción general
Descripción
The compound “N-(4-aminobutyl)-2-chloroacetamide hydrochloride” has a CAS Number of 1423029-28-0 and a molecular weight of 201.1 . It is stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
While specific synthesis information for “2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride” was not found, a related compound, “1-(4-Aminobutyl)-2-iminoimidazolidin-4-one”, was synthesized from commercially available materials in 8 steps via a guanidinylation of 4 and an intramolecular amide formation of azide 9 .
Molecular Structure Analysis
The molecular structure of “N-(4-aminobutyl)-2-chloroacetamide hydrochloride” is represented by the InChI code: 1S/C6H13ClN2O.ClH/c7-5-6 (10)9-4-2-1-3-8;/h1-5,8H2, (H,9,10);1H .
Physical And Chemical Properties Analysis
“N-(4-aminobutyl)-2-chloroacetamide hydrochloride” is a solid at 20°C, has a purity of >98.0% (HPLC), and a molecular weight of 314.83. It should be stored under inert gas at 0-10°C and should avoid hygroscopic and heat-sensitive conditions .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- New Synthesis Approaches : A novel approach to synthesize 2H-isoindole-4,7-diones, closely related to the requested compound, has been explored. This involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, subsequently captured by quinones forming various isoindole diones (Schubert-Zsilavecz et al., 1991).
- Palladium-Catalyzed Reduction : Research demonstrates the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles, providing insights into the reduction process and the aromaticity differences between isoindoles and indoles, relevant to the chemical properties of the hydrochloride compound (Hou et al., 2007).
Derivative Synthesis and Applications
- Isoindole-1,3-dione Derivatives : The synthesis of various isoindole-1,3-dione derivatives, including amino-oxyalkyl derivatives of benzimidazole, provides a framework for understanding the broader applications of isoindole diones in medicinal chemistry (Banu et al., 2001).
- Novel Synthesis Protocols : Innovative synthesis methods have been developed for 2-substituted benzo[f]isoindole-4,9-dione frameworks, showcasing potential applications in synthesizing natural products with biological activities (Huang et al., 2013).
- Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives : A study on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione offers insight into the versatility of isoindole diones in creating a wide range of compounds (Tan et al., 2016).
Molecular Structure and Crystallography
- Crystal Structure Analysis : Research on N-aminoimides related to the hydrochloride compound, focusing on their molecular and crystal structure, highlights the importance of these compounds in structural chemistry and their potential applications in material science (Struga et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is structurally similar to agmatine , a polyamine produced by decarboxylation of L-arginine . Agmatine has been shown to exert modulatory action at multiple molecular targets, notably neurotransmitter systems, ion channels, nitric oxide (NO) synthesis, and polyamine metabolism .
Mode of Action
Based on its structural similarity to agmatine, it may interact with its targets to modulate various cellular control mechanisms .
Biochemical Pathways
Agmatine, a structurally similar compound, is formed by the decarboxylation of L-arginine by the mitochondrial enzyme arginine decarboxylase (ADC) . Agmatine degradation occurs mainly by hydrolysis, catalyzed by agmatinase into urea and putrescine, the diamine precursor of polyamine biosynthesis . An alternative pathway, mainly in peripheral tissues, is by diamine oxidase-catalyzed oxidation into agmatine-aldehyde, which is in turn converted by aldehyde dehydrogenase into guanidinobutyrate and secreted by the kidneys .
Result of Action
Agmatine, a structurally similar compound, has been shown to have a wide range of physiological functions, from acting as a neurotransmitter or neuromodulator to stimulating insulin release and acting as a tumor suppressor agent .
Propiedades
IUPAC Name |
2-(4-aminobutyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16;/h1-2,5-6H,3-4,7-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOHHXVSYWABJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35517-18-1 | |
| Record name | 2-(4-aminobutyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



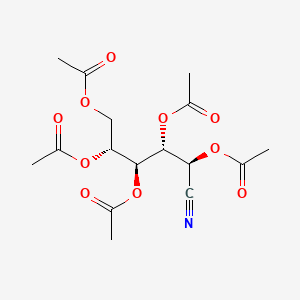
![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)


![4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3262380.png)
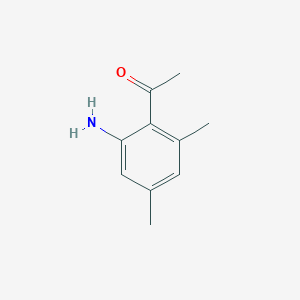
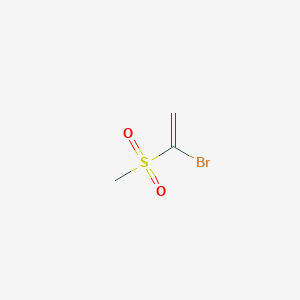

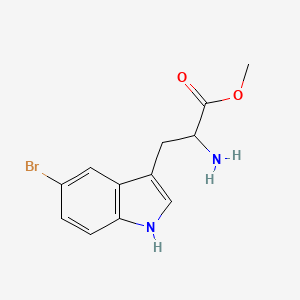


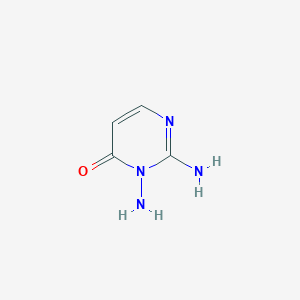
![2,3-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3262434.png)
